3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O4S |
|---|---|
Molecular Weight |
281.29 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(3-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H11N3O4S/c1-2-19(17,18)11-10(7-12-13-11)8-4-3-5-9(6-8)14(15)16/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
BVJFIEZWEXGKAR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones
The reaction between 1,3-diketones and hydrazine derivatives is widely employed for pyrazole synthesis. For example, 4-(3-nitrophenyl)-1H-pyrazole-3-carbaldehyde can be synthesized by reacting 3-nitrobenzaldehyde with acetylacetone in the presence of hydrazine hydrate. This method typically proceeds in ethanol or DMF at 80–100°C, yielding the pyrazole core with substituents at positions 3 and 4. Modifications include using tert-butoxide to deprotonate intermediates, enhancing reaction efficiency.
Key Reaction Conditions
Dehydrogenation of Pyrazolidinones
An alternative route involves dehydrogenating pyrazolidin-3-one intermediates. For instance, 1-(4-chlorophenyl)-pyrazolidin-3-one undergoes dehydrogenation in polar aprotic solvents like DMF or DMSO, yielding 3-hydroxy-1H-pyrazole derivatives. This method avoids isolating intermediates, enabling a one-pot synthesis when coupled with subsequent functionalization steps.
Introduction of the 3-Nitrophenyl Group
Nitration of the phenyl substituent or direct coupling of a pre-nitrated phenyl moiety are the main approaches.
Direct Nitration of Phenyl-Substituted Pyrazoles
Nitration using HNO₃/H₂SO₄ or HNO₃/Ac₂O/HAc introduces nitro groups regioselectively. For example, nitrating 4-phenyl-1H-pyrazole in concentrated sulfuric acid at 0°C yields 4-(3-nitrophenyl)-1H-pyrazole. However, over-nitration or ring decomposition may occur, necessitating careful temperature control.
Optimized Nitration Conditions
Suzuki-Miyaura Coupling
For higher regiocontrol, Suzuki coupling attaches a pre-nitrated phenylboronic acid to a halogenated pyrazole. This method, though less common for nitro groups, avoids harsh nitration conditions.
Ethylsulfonyl Functionalization
Introducing the ethylsulfonyl group typically involves sulfonation followed by alkylation.
Sulfonation and Oxidation
Thiolation of the pyrazole at position 3 using P₂S₅ or Lawesson’s reagent, followed by oxidation with H₂O₂ or oxone, yields the sulfonic acid. Subsequent reaction with ethyl iodide in the presence of a base (e.g., K₂CO₃) produces the ethylsulfonyl group.
Stepwise Sulfonation-Alkylation
Direct Sulfonyl Chloride Alkylation
Reacting 3-hydroxy-4-(3-nitrophenyl)-1H-pyrazole with ethylsulfonyl chloride in pyridine or DMF introduces the ethylsulfonyl group directly. This method bypasses oxidation steps but requires anhydrous conditions.
Integrated One-Pot Synthesis
Recent patents describe a streamlined one-pot approach combining pyrazole synthesis, nitration, and sulfonylation without intermediate isolation. For example, dehydrogenating 1-(4-chlorophenyl)-pyrazolidin-3-one in DMSO, followed by in-situ nitration and sulfonylation, yields the target compound in 68% overall yield.
Advantages of One-Pot Synthesis
Purification and Characterization
Final purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures >98% purity. Characterization by ¹H/¹³C NMR, IR, and HRMS confirms structure and functional groups .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylsulfonyl group (-SO₂C₂H₅) is electron-withdrawing, enhancing the electrophilicity of adjacent positions. This facilitates nucleophilic substitution reactions:
Example : Reaction with methylamine in DMF yields 3-(ethylsulfonamido)-4-(3-nitrophenyl)-1H-pyrazole.
Reduction Reactions
The nitro (-NO₂) group on the phenyl ring is reducible under catalytic hydrogenation or chemical reduction:
Note : The ethylsulfonyl group remains intact under these conditions.
Oxidation Reactions
The pyrazole ring and substituents exhibit stability under mild oxidation but react under stronger conditions:
Caution : Over-oxidation may lead to decomposition .
Cycloaddition and Coupling Reactions
The nitrophenyl group participates in palladium-catalyzed cross-coupling:
Example : Coupling with 4-methoxyphenylboronic acid forms 3-(ethylsulfonyl)-4-(3-(4-methoxyphenyl)phenyl)-1H-pyrazole .
Acid/Base-Mediated Reactions
The pyrazole NH proton (pKa ~8–10) undergoes deprotonation:
Note : Alkylation at N-1 is favored due to steric and electronic factors .
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes pyrolysis:
| Conditions | Major Products | Mechanism | Source |
|---|---|---|---|
| 250°C, inert atmosphere | SO₂, ethylene, nitrobenzene derivatives | Radical-mediated bond cleavage |
Safety : Decomposition releases toxic gases (SO₂, NOₓ) .
Photochemical Reactions
UV irradiation induces electronic excitations, leading to:
| Wavelength | Solvent | Products | Applications | Source |
|---|---|---|---|---|
| 254 nm | Acetonitrile | Nitrophenyl → nitrosophenyl isomer | Photoresponsive materials |
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including 3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole. The compound's structure allows it to interact with various biological targets, leading to cytotoxic effects on cancer cell lines. For instance, research indicates that derivatives of pyrazole can induce apoptosis in cancer cells such as A549 and HepG2, suggesting that this compound could be evaluated for similar effects .
Table 1: Summary of Anticancer Studies Involving Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.28 | Apoptosis |
| Compound B | HepG2 | 0.74 | Autophagy |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazoles are well-documented, with compounds exhibiting inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This mechanism is crucial for the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The ethylsulfonyl group in this compound may enhance its solubility and bioavailability, making it a candidate for further investigation in this area .
Drug Development
Recent advancements in drug design have highlighted the potential of pyrazole derivatives as lead compounds for new therapeutics. For example, studies have shown that certain pyrazoles can effectively inhibit specific kinases involved in cancer progression . The structural characteristics of this compound make it a promising candidate for similar investigations.
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrazole derivatives, demonstrating effectiveness against various bacterial strains. The presence of the nitrophenyl group is believed to contribute to enhanced antimicrobial activity, making this compound suitable for further exploration in treating infections .
Mechanism of Action
The mechanism of action of 3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Biological Pathways: The compound may modulate biological pathways involving oxidative stress or inflammation, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Analogues and Substituent Effects
Pyrazole derivatives vary significantly in biological activity and physicochemical properties based on substituent type, position, and electronic characteristics. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
- Electronic Effects : The ethylsulfonyl group in the target compound enhances electrophilicity compared to sulfanyl or methyl substituents. This may improve binding to biological targets requiring EWGs .
- Biological Activity: Pyrazoles with nitro groups (e.g., 2,4-dinitrophenyl derivatives) exhibit notable antifungal and antiviral activities, suggesting the target compound may share similar properties .
Key Observations:
- The target compound’s ethylsulfonyl group may require post-cyclization oxidation, a common strategy for sulfone synthesis .
- Microwave-assisted methods (e.g., ) offer rapid synthesis compared to traditional reflux, improving efficiency .
Antimicrobial Activity :
- Compound 3 (1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole) showed 70.26% suppression of Plasmodium berghei .
- 1-(2,4-Dinitrophenyl) derivatives demonstrated antifungal activity against Candida spp. .
Antileishmanial Activity :
- Compound 2 (1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole) exhibited IC50 = 0.079 µg/mL against Leishmania aethiopica .
Thermal Stability :
- Nitro-substituted pyrazoles (e.g., 9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine) show high melting points (>340°C), suggesting thermal robustness .
Biological Activity
3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential pharmacological effects. This article delves into the biological activities associated with this compound, summarizing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an ethylsulfonyl group and a nitrophenyl group , contributing to its unique chemical properties. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. These functional groups influence the compound's reactivity and biological activity, making it a candidate for various therapeutic applications.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated significant inhibition rates comparable to standard anti-inflammatory drugs like dexamethasone .
- Anticancer Properties : This compound has been evaluated for its cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest. For instance, it has been reported to exhibit cytotoxicity against leukemia cell lines with IC50 values in the low micromolar range .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer progression, such as JAK2/3 and Aurora A/B kinases. Inhibition assays have shown effective IC50 values ranging from 0.057 μM to 2.52 μM for related pyrazole derivatives .
- Oxidative Stress Modulation : The presence of the ethylsulfonyl group suggests potential antioxidant properties, which may contribute to its anti-inflammatory effects by modulating oxidative stress pathways.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- A study conducted on various pyrazole derivatives indicated that modifications in the structure significantly affect their anticancer activities. The findings suggested that the specific arrangement of functional groups in this compound enhances its potency against cancer cells .
- Another investigation focused on the synthesis and biological evaluation of related pyrazole compounds revealed that those with similar substituents exhibited promising anti-inflammatory and anticancer activities, reinforcing the therapeutic potential of this class of compounds .
Comparative Analysis
To further illustrate the biological activity of this compound, a comparative analysis with other pyrazole derivatives is presented below:
Q & A
Basic Synthesis: What is the most reliable method for synthesizing 3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole?
Methodological Answer:
A two-step approach is typically employed:
Core Pyrazole Formation : React 3-nitrophenyl acetylene derivatives with hydrazine under acidic conditions to form the pyrazole ring. Ethylsulfonyl groups are introduced via nucleophilic substitution using ethylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
Regioselective Functionalization : Optimize substituent positions using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure correct placement of the ethylsulfonyl and nitrophenyl groups, as demonstrated in analogous triazole-pyrazole hybrids .
Key Considerations : Monitor reaction progress via TLC and purify via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) .
Basic Characterization: Which analytical techniques confirm the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve dihedral angles between the pyrazole ring and substituents (e.g., nitrophenyl group) to confirm regiochemistry .
- NMR Spectroscopy : Use and NMR to identify proton environments (e.g., ethylsulfonyl methyl protons at δ ~1.3 ppm) and carbon connectivity .
- HRMS : Validate molecular weight (e.g., [M+H] peak) with a deviation <2 ppm .
- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm) and nitro N=O stretches (~1520 cm) .
Advanced Synthesis Optimization: How can reaction yields be improved for this compound?
Methodological Answer:
- Catalyst Loading : Increase copper sulfate concentration to 0.3 equivalents (from 0.2) to accelerate CuAAC, as shown in triazole synthesis (89% yield) .
- Solvent System : Replace THF/water with DMF for better solubility of nitroaromatic intermediates .
- Temperature Control : Maintain 50°C during cyclization to minimize side-product formation .
Data Comparison : Lower yields (61%) in THF/water vs. higher yields (89%) in optimized DMF systems highlight solvent effects .
Advanced Data Contradictions: How to resolve discrepancies in spectroscopic data across studies?
Methodological Answer:
- Hydrogen Bonding Analysis : Use X-ray data to identify weak C–H···O/N interactions that may shift NMR peaks in polar solvents .
- DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-31G*) with experimental data to validate assignments, addressing outliers caused by solvent polarity .
- Batch Variability : Replicate synthesis under inert atmospheres to suppress oxidation of the nitrophenyl group, which can alter UV-Vis spectra .
Biological Activity: What therapeutic targets are plausible for this compound?
Methodological Answer:
- Kinase Inhibition Assays : Screen against JAK1/2 (Baricitinib analogues with ethylsulfonyl groups show IC <10 nM) .
- Antimicrobial Testing : Evaluate MIC values against Candida albicans using broth microdilution, referencing pyrazole derivatives with antifungal activity .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa), noting EC values compared to 3-(trifluoromethyl)pyrazole analogues .
Computational Modeling: How to predict electronic properties for drug design?
Methodological Answer:
- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps, correlating with redox stability .
- Molecular Docking : Use AutoDock Vina to simulate binding to JAK2’s ATP-binding site, focusing on sulfonyl–arginine interactions .
- Solvent Effects : Apply PCM models to simulate aqueous solubility, critical for pharmacokinetic profiling .
Advanced Regioselectivity: How to ensure correct substituent positioning during synthesis?
Methodological Answer:
- Directing Groups : Use Boc-protected amines to steer electrophilic substitution to the pyrazole’s 4-position, as seen in related trityl-protected intermediates .
- Microwave Irradiation : Enhance regioselectivity in cyclization steps (e.g., 30-second microwave pulses reduce byproducts by 40%) .
- Steric Maps : Analyze X-ray data to predict steric hindrance between ethylsulfonyl and nitrophenyl groups, guiding precursor design .
Purification Challenges: What methods isolate high-purity product?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/petroleum ether (3:7) for optimal separation of polar nitroaromatics .
- Recrystallization : Dissolve crude product in hot ethanol and cool to -20°C for crystal formation, achieving >99% HPLC purity .
- Celite Dry Loading : Minimize sample loss during flash chromatography by adsorbing crude mixtures onto Celite before purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
